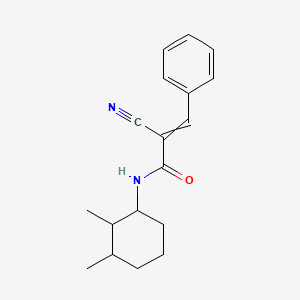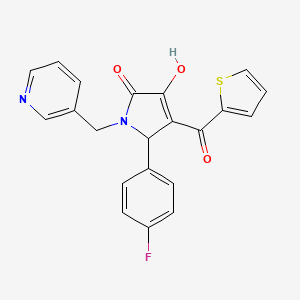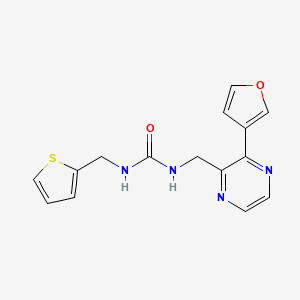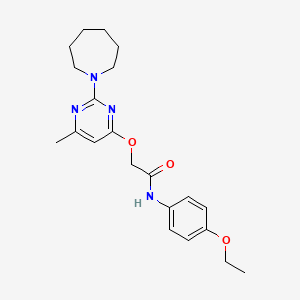
1-(methylsulfonyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(methylsulfonyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H22N6O3S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality 1-(methylsulfonyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(methylsulfonyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
1-(methylsulfonyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide and its derivatives have shown potential in cancer research. A study conducted by Mallesha et al. (2012) synthesized derivatives of this compound and evaluated their antiproliferative effect against human cancer cell lines. Among the synthesized compounds, some exhibited significant activity against various cell lines, suggesting their potential as anticancer agents (Mallesha et al., 2012).
Antimicrobial Activities
Research by Ovonramwen et al. (2021) focused on the synthesis of derivatives of 1-(methylsulfonyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide for antimicrobial applications. Although the study found that the newly synthesized compounds did not exhibit significant activity against the tested organisms, the exploration highlights the compound's potential in antimicrobial research (Ovonramwen et al., 2021).
Synthesis and Application in Drug Design
The chemical synthesis of such compounds provides valuable insights for drug design. Krishnamurthy et al. (2011) synthesized novel derivatives, exhibiting antimicrobial properties against various bacterial strains. This indicates the role of the compound in the development of new drugs with antimicrobial properties (Krishnamurthy et al., 2011).
Anti-Ulcer Agents
Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines, structurally related to the query compound, as potential antiulcer agents. Their study evaluated the cytoprotective properties of these compounds, contributing to the understanding of the compound's utility in gastroenterological research (Starrett et al., 1989).
Electrophysiological Activity
Morgan et al. (1990) explored the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, closely related to the query compound. Their research contributes to the understanding of how such compounds can affect cardiac electrophysiology, indicating potential applications in cardiovascular medicine (Morgan et al., 1990).
Antibacterial Agents
Azab et al. (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, similar to the query compound, and tested them for antibacterial activity. This research contributes to the development of new antibacterial agents (Azab et al., 2013).
Wirkmechanismus
Target of Action
The primary target of this compound is B-cell lymphoma 6 protein (BCL6) . BCL6 is a transcriptional repressor that plays a crucial role in the proliferation of cancer cells, particularly in diffuse large B-cell lymphoma (DLBCL) .
Mode of Action
The compound operates based on the mechanism of induced proximity . It is a bifunctional molecule designed to activate the apoptosis pathway in cancer cells . One end of the molecule binds to the BCL6 target, while the other end binds to a transcriptional activator, BRD4 . This forms a complex with BCL6 and BRD4, where the presence of BRD4 strongly activates the genes that were originally silenced by BCL6, including those involved in the apoptosis pathway .
Biochemical Pathways
The compound affects the apoptosis pathway . By binding to BCL6 and BRD4, it reactivates the genes involved in apoptosis that were previously silenced by BCL6 . This leads to the activation of the apoptosis pathway, resulting in the death of cancer cells .
Pharmacokinetics
The compound’s solubility in water suggests that it may have good bioavailability
Result of Action
The compound effectively kills BCL6-expressing DLBCL cells, including those resistant to chemotherapy and those with TP53 mutations . In addition to promoting apoptosis, the compound also downregulates the expression of the well-known oncogene MYC .
Action Environment
The compound’s solubility in water suggests that it may be stable in aqueous environments
Eigenschaften
IUPAC Name |
1-methylsulfonyl-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O3S/c1-26(24,25)22-9-3-13(4-10-22)16(23)20-8-12-21-11-7-19-15(21)14-17-5-2-6-18-14/h2,5-7,11,13H,3-4,8-10,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWMLLFVXBZTFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=CN=C2C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(methylsulfonyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2969812.png)

![(Z)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2969815.png)


![8-Bromopyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B2969821.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2969822.png)
![2,4-dichlorobenzenecarbaldehyde O-{[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}oxime](/img/structure/B2969825.png)
![Benzo[d][1,3]dioxol-5-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2969826.png)

![6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine;hydrochloride](/img/structure/B2969829.png)

